molecular formula C8H12LiNO4 B3116535 lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate CAS No. 2173637-01-7

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate

Cat. No. B3116535
M. Wt: 193.2
InChI Key: OSKLBSBGDIYHPH-KDKCWTOHSA-M
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Description

Synthesis Analysis

The synthesis of similar compounds usually involves several steps. For instance, the preparation of 2-(Aminomethyl)-1-N-Boc-pyrrolidine involves adding 2-aminopyrrolidine and hydrochloric acid to methanol .


Chemical Reactions Analysis

Compounds like 2-(Aminomethyl)-1-n-boc-cryolidine are commonly used as a protecting group in organic synthesis. They can protect the amine function from interference by other chemical reactions .

Scientific Research Applications

Synthesis and Derivatives

  • Lithium L-aziridine-2-carboxylate has been synthesized from N-trityl-L-aziridine-carboxylic acid benzyl ester, with subsequent saponification using lithium hydroxide. This process also led to the synthesis of several N-acylaziridine-2-carboxylic acid esters (Nakajima, Takai, Tanaka, & Okawa, 1978).
  • N-substituted amides and esters of aziridine-2-carboxylic acids have been prepared and subjected to deprotonation with lithium diisopropylamide. This process resulted in the formation of 2-aziridinylcarbonylaziridine-2-carboxylic acids instead of the expected methylaziridine-2-carboxylic acids (Shtrumfs, Hermane, Kalvinsh, & Trapencieris, 2007).

Diastereoselective Synthesis

  • Enantiomerically pure aziridine-2-carboxaldehydes have been synthesized, showing diastereoselective additions of organolithium reagents. This process is influenced by solvent, organometallic compound source, and the presence of Li salts (Hwang, Chung, & Lee, 1996).
  • cis-Aziridine-2-carboxylic acids have been prepared with high diastereomeric purity through a Darzens-type reaction involving the lithium enolate of methyl bromoacetate and enantiopure sulfinimines (Davis, Zhou, & Reddy, 1994).

Electrophile Trapping and Aziridine Ring Reactions

  • Nonstabilized aziridinyl anions have been generated through the deprotonation of N-Bus-protected terminal aziridines with lithium 2,2,6,6-tetramethylpiperidide. These anions underwent electrophile trapping to yield trans-disubstituted aziridines (Hodgson, Humphreys, & Ward, 2005).

properties

IUPAC Name

lithium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKLBSBGDIYHPH-KDKCWTOHSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12LiNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate
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lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate

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